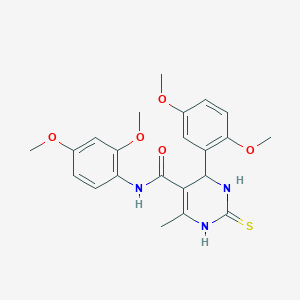

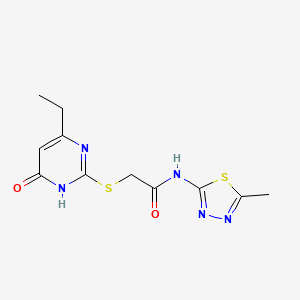

2,3-dimethoxy-N-(2-oxoindolin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The compound can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis process uses TEA as a base and THF as a solvent . The obtained products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of “2,3-dimethoxy-N-(2-oxoindolin-5-yl)benzamide” is determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . These methods provide detailed information about the compound’s molecular structure.Chemical Reactions Analysis

The compound is involved in various chemical reactions, including total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Applications De Recherche Scientifique

Antioxidant Activity

This compound has been studied for its potential as an antioxidant . Antioxidants are crucial in protecting cells from damage caused by free radicals. The structure of 2,3-dimethoxy-N-(2-oxoindolin-5-yl)benzamide allows it to act as a free radical scavenger, thereby reducing oxidative stress within the body .

Antibacterial Properties

Research indicates that benzamide derivatives, including 2,3-dimethoxy-N-(2-oxoindolin-5-yl)benzamide, exhibit antibacterial activity . These compounds have been tested against various gram-positive and gram-negative bacteria, showing promise as potential antibacterial agents .

Anticancer Potential

The indole core of this compound is of significant interest in cancer research. Studies have shown that derivatives of 2,3-dimethoxy-N-(2-oxoindolin-5-yl)benzamide can induce apoptosis in cancer cells, particularly by activating procaspase-3. This could lead to the development of new anticancer therapies .

Neuroprotective Effects

Indole derivatives, including this compound, are being explored for their neuroprotective properties . They may play a role in the synthesis of new compounds that could protect nerve cells from damage or degeneration .

Melatonin Receptor Binding

2,3-Dimethoxy-N-(2-oxoindolin-5-yl)benzamide has been synthesized and evaluated for its binding affinity to melatonin receptors. This is relevant because melatonin plays a central role in regulating circadian rhythms and has various systemic effects .

Anti-inflammatory Activity

The compound’s anti-inflammatory properties are also being investigated. Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. The indole derivatives show potential in this field .

Antiviral Applications

Indole derivatives have shown antiviral activity , and 2,3-dimethoxy-N-(2-oxoindolin-5-yl)benzamide could be included in this category. These compounds could be used to develop new treatments for viral infections .

Industrial Applications

Beyond medical applications, benzamide compounds like 2,3-dimethoxy-N-(2-oxoindolin-5-yl)benzamide are used in various industrial sectors, including plastics, rubber, paper, and agriculture. Their chemical properties make them valuable for diverse industrial processes .

Propriétés

IUPAC Name |

2,3-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-22-14-5-3-4-12(16(14)23-2)17(21)18-11-6-7-13-10(8-11)9-15(20)19-13/h3-8H,9H2,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEOJCPBGYIERQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethoxy-N-(2-oxoindolin-5-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

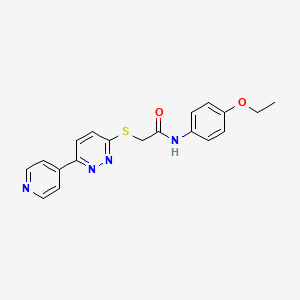

![2-Cyclopropyl-6-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2864469.png)

![1-Nitro-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B2864470.png)

![4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene](/img/structure/B2864471.png)

![6-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

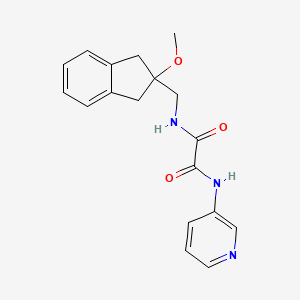

![Methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2864488.png)

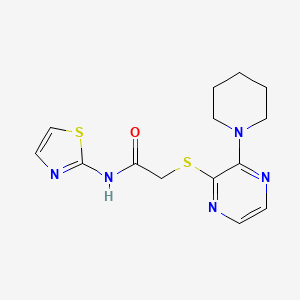

![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]pyridin-2(1H)-one](/img/structure/B2864489.png)